molecular formula C7H4ClN3O B2512651 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1650574-62-1

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B2512651
CAS No.: 1650574-62-1
M. Wt: 181.58
InChI Key: DVECITGQRKHHAF-UHFFFAOYSA-N
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Description

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine ring system, with a chlorine atom at the 7-position and a keto group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method is the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

7-chloropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions typically involve the use of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized to enhance their biological activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidines such as:

Uniqueness

What sets 7-chloropyrido[4,3-d]pyrimidin-4(3H)-one apart is its specific substitution pattern, which imparts unique chemical properties and biological activities. Its ability to undergo diverse chemical reactions and serve as a versatile scaffold in drug discovery highlights its significance in medicinal chemistry .

Properties

IUPAC Name

7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O/c8-6-1-5-4(2-9-6)7(12)11-3-10-5/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECITGQRKHHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1650574-62-1
Record name 7-chloro-3H,4H-pyrido[4,3-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-6-chloro-pyridine-3-carboxamide (2, 4.5 g, 26.23 mmol) was added to a pressure tube and triethylorthoformate (30 mL) was added. The reaction vessel was sealed and heated to 140° C. for 11 h. After the cyclization was complete, the reaction mixture was concentrated under reduced pressure, and to the solid obtained was added diethyl ether. The solid was filtered, washed with diethyl ether and dried in vacuum to afford 7-chloro-3H-pyrido[4,3-d]pyrimidin-4-one (3) as brown solid. MS (ESI) m/z 181.90 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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